1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile
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Overview
Description
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with two methyl groups at positions 1 and 2, and a carbonitrile group at position 6. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile typically involves the cyclization of o-phenylenediamine derivatives with appropriate nitrile-containing reagents. One common method is the reaction of 1,2-diaminobenzene with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate imidazole ring, which is then methylated at positions 1 and 2 using methyl iodide (CH3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or cellular structures .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the carbonitrile group at position 6.
1-Methyl-1H-benzo[d]imidazole-6-carbonitrile: Has only one methyl group at position 1.
2-Methyl-1H-benzo[d]imidazole-6-carbonitrile: Has only one methyl group at position 2.
Uniqueness
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile is unique due to the presence of both methyl groups at positions 1 and 2, along with the carbonitrile group at position 6. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
2,3-dimethylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,1-2H3 |
InChI Key |
MLVASJPDCACVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)C#N |
Origin of Product |
United States |
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